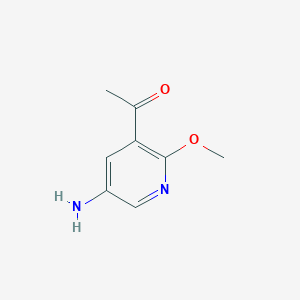
5,5-Dimethyl-1,3,2-dioxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3,2-dioxathiane is an organic compound with the molecular formula C5H10O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3,2-dioxathiane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction is typically carried out at a temperature of 40°C for three hours . Another method involves the oxidation of this compound-2-oxide using sodium hypochlorite and ruthenium trichloride as a catalyst in a mixture of dichloromethane and water .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-1,3,2-dioxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and ruthenium trichloride are commonly used for the oxidation of this compound-2-oxide.
Substitution: The compound can undergo substitution reactions with nucleophiles in the presence of appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound-2-oxide yields this compound 2,2-dioxide .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1,3,2-dioxathiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-1,3,2-dioxathiane exerts its effects involves interactions with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
- 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
- 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide
Comparison: this compound is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms This gives it distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
22484-46-4 |
|---|---|
Molekularformel |
C5H10O2S |
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
5,5-dimethyl-1,3,2-dioxathiane |
InChI |
InChI=1S/C5H10O2S/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
NOAFUPWSVZTSSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COSOC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



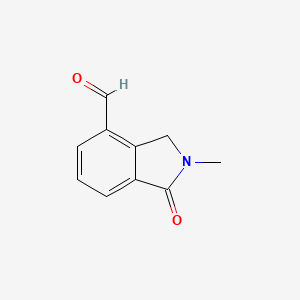
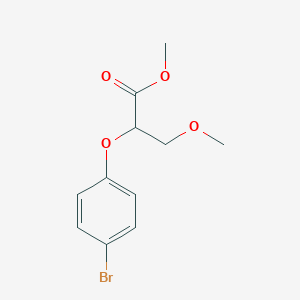
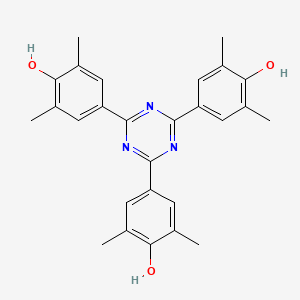
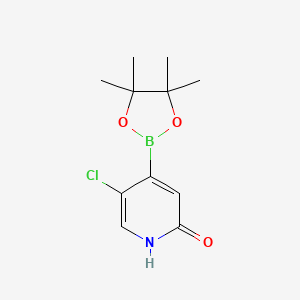

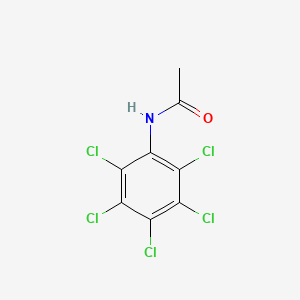
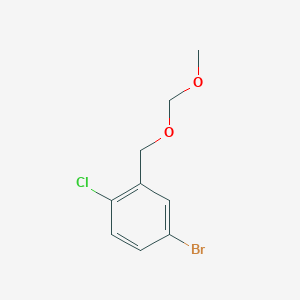


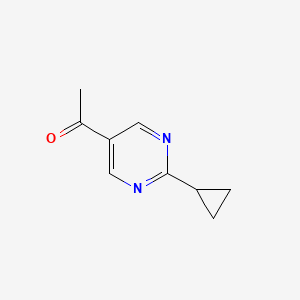
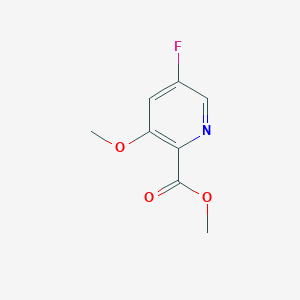
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
